{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
Description
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a synthetic organic compound featuring a carbazole core substituted with an octane sulfonyl group at the 9-position and an acetic acid moiety linked via an ether bond at the 2-position. Carbazole derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties . The octane sulfonyl group enhances the compound’s solubility in polar solvents and may influence its biological activity by modulating electronic properties or steric bulk.
Properties
CAS No. |
920982-25-8 |
|---|---|
Molecular Formula |
C22H27NO5S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(9-octylsulfonylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO5S/c1-2-3-4-5-6-9-14-29(26,27)23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)28-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChI Key |
SDHJSUWQOUSRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of This compound can be broken down into several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity.
Step-by-Step Synthesis
Step 1: Synthesis of 9H-Carbazole Derivative
The initial step involves the synthesis of a suitable carbazole derivative, which can be achieved through the bromination of carbazole followed by nucleophilic substitution reactions.
- Reagents: N-bromosuccinimide (NBS), dichloromethane
- Conditions: Stirring at room temperature for several hours
- Yield: Typically around 80% for the brominated product.
Step 2: Formation of Sulfonyl Group
The next step involves introducing the octane sulfonyl group to the carbazole derivative.
- Reagents: Octanesulfonyl chloride, triethylamine
- Conditions: Reaction in an organic solvent like dichloromethane at low temperatures (0–5 °C).
- Yield: Approximately 75% after purification.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide | Room temperature | 80 |
| 2 | Sulfonation | Octanesulfonyl chloride | 0–5 °C in dichloromethane | 75 |
| 3 | Etherification | Sodium acetate, acetic anhydride | Reflux | 70 |
Analytical Techniques
To confirm the successful synthesis of This compound , various analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity.
Mass Spectrometry (MS): Confirms molecular weight and composition.
High Performance Liquid Chromatography (HPLC): Assesses purity levels.
Chemical Reactions Analysis
Types of Reactions
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The ether linkage and sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the carbazole core may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on substitutions at the carbazole ring and the nature of the side chains. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The octane sulfonyl group in the target compound likely improves aqueous solubility compared to alkyl-substituted analogues (e.g., 9-decyl derivative) .
- Thermal Stability : Carbazole-acetic acid derivatives generally exhibit high thermal stability due to aromatic stacking, but sulfonyl groups may reduce melting points by introducing conformational flexibility .
- Crystallinity : The acetic acid moiety promotes hydrogen-bonded networks, aiding crystallization. SHELX-based refinements (used in structural studies of similar compounds) confirm this trend .
Biological Activity
{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a novel compound characterized by its unique structure, which combines a carbazole moiety with an octane sulfonyl group and an acetic acid functional group. This composition suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C22H27NO5S
- Molecular Weight : 429.52 g/mol
- IUPAC Name : 2-(9-(octane-1-sulfonyl)-9H-carbazol-2-yl)oxyacetic acid
The presence of the long alkyl chain enhances the solubility of the compound, which is crucial for its biological activity. The carbazole core is known for its electronic properties, making it a candidate for various applications in organic electronics and pharmaceuticals.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The sulfonyl group may enhance binding affinity to certain proteins, while the carbazole structure could facilitate electron transfer processes essential for biological activity.
Antimicrobial Activity
Recent studies have indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Carbazole Derivative A | Inhibitory against E. coli | |
| Carbazole Derivative B | Effective against S. aureus |
These findings suggest that the sulfonyl substituent may play a role in enhancing antimicrobial efficacy.
Anticancer Potential
Carbazole derivatives are also being explored for their anticancer properties. Research has shown that some derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
The ability of these compounds to induce apoptosis suggests that this compound may possess similar properties, warranting further investigation.
Case Study 1: Antimicrobial Evaluation
In a controlled study, this compound was tested against a panel of bacteria including both Gram-positive and Gram-negative strains. The results indicated a broad-spectrum antimicrobial effect, with notable inhibition zones observed in agar diffusion assays.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines to evaluate the potential anticancer effects of the compound. The results demonstrated dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
